molecular formula C6H6F6 B8055645 1,1-Bis(trifluoromethyl)-cyclobutane

1,1-Bis(trifluoromethyl)-cyclobutane

Cat. No.: B8055645
M. Wt: 192.10 g/mol
InChI Key: FTEQKPHQBGGWFL-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-cyclobutane is a high-value, fluorinated cyclic alkane offered for chemical and pharmaceutical research applications. This compound features a cyclobutane ring system substituted with two trifluoromethyl (CF₃) groups at the same carbon, creating a sterically demanding and highly electronegative center. In medicinal chemistry, cyclobutanes, particularly those with fluorine substitutions, are increasingly investigated as valuable bioisosteres, which are substituents or groups with similar physical or chemical properties that can impart beneficial changes to a lead compound's metabolism, stability, and binding affinity . Specifically, the trifluoromethyl-cyclobutyl group has been identified as a unique analogue for the common tert-butyl group, offering a slightly larger steric volume and the potential for enhanced metabolic resistance while preserving the original mode of biological activity in several studied cases . Researchers utilize such structurally rigid, fluorinated building blocks in drug discovery programs for the design and synthesis of novel small molecules, agrochemicals, and materials. The presence of multiple strong carbon-fluorine bonds can significantly alter a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters in optimizing pharmacokinetic properties . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1-bis(trifluoromethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEQKPHQBGGWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Feed and Reaction Conditions

  • Reactants : Ethylene (C₂H₄) and hexafluoropropene (C₃F₆) in a 1:1–1:6 molar ratio.

  • Catalysts : Nickel or nickel alloys (e.g., Inconel) at 300–500°C and 600–1500 psig.

  • Inhibitors : Oligomerization/polymerization (OP) inhibitors (50–2000 ppm), such as catechol derivatives or gaseous nitric oxide, suppress side reactions.

ParameterRangeOptimal Value
Temperature300–500°C400°C
Pressure600–1500 psig1000 psig
Hexafluoropropene:Ethylene1:1–1:61:3
Catalyst Loading5–10 wt%7.5 wt%

Product Isolation and Recycling

Unreacted gases are separated via fractional distillation and recycled, achieving 85–90% atom economy. The crude product is purified using low-temperature crystallization, yielding >99% purity.

Challenges in Steric and Electronic Modulation

The 1,1-bis(trifluoromethyl) substitution imposes significant steric strain, complicating both synthesis and functionalization. Computational studies (DFT) reveal a C–C–C bond angle distortion of 8–12° compared to unsubstituted cyclobutane, increasing ring puckering. This strain elevates reactivity toward ring-opening reactions, necessitating mild conditions during purification.

Electron-withdrawing -CF₃ groups also deactivate the cyclobutane toward electrophilic substitution. Strategies to mitigate this include:

  • Using Lewis acids (e.g., BF₃) to polarize the ring.

  • Employing radical initiators for functionalization under neutral conditions .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Discovery and Development

The incorporation of the trifluoromethyl group into bioactive molecules has been shown to enhance their physicochemical properties, making them more suitable for drug development. Recent studies demonstrate the synthesis of small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment, which can replace traditional groups like tert-butyl in known drugs.

  • Case Study: Replacement in Bioactive Compounds
    • The replacement of the tert-butyl group with the trifluoromethyl-cyclobutane group in several bioactive compounds was evaluated. For instance, compounds such as Buclizine (an antihistamine), Butenafine (an antifungal), and Pivhydrazine (an antidepressant) were synthesized with this modification.
    • Findings indicated that while water solubility remained relatively stable, lipophilicity increased significantly by approximately 0.5 log units, enhancing the compounds' bioavailability .
CompoundOriginal GroupModified GroupWater Solubility (μM)Lipophilicity (log D)
Buclizinetert-butylCF3-cyclobutaneNot detectedHigh
Butenafinetert-butylCF3-cyclobutane10 vs 8Increased
Pivhydrazinetert-butylCF3-cyclobutane≥400 vs 371Increased

Agrochemicals

The trifluoromethyl-cyclobutane moiety has also been explored in agrochemical applications. The modification of herbicides like Pinoxaden and Tebutam showed a notable decrease in solubility but an increase in lipophilicity, which could enhance their efficacy in agricultural settings .

Synthesis Techniques

The production of 1,1-Bis(trifluoromethyl)-cyclobutane involves various synthetic routes that utilize readily available starting materials. Recent advancements have highlighted continuous catalytic reactions that improve yield and efficiency.

  • Process Overview:
    • A continuous catalytic reaction method has been developed using ethylene and hexafluoropropene as starting materials to produce this compound efficiently.
    • This method allows for real-time monitoring and optimization of reaction conditions to maximize product yield .

Functionalization and Transformation

The compound's unique structure enables diverse functionalization pathways, leading to various derivatives with potential applications in advanced materials.

  • Example: Allylic Sulfones
    • Recent work has demonstrated the use of this compound in synthesizing allylic sulfones through a one-pot reaction involving bis(triflyl)-cyclobutenylation. This approach simplifies synthesis while maintaining high yields .

Material Science Applications

The incorporation of fluorinated cyclobutanes into polymer matrices has been explored for their unique thermal and mechanical properties.

  • Case Study: Polymer Composites
    • Research indicates that polymers containing trifluoromethyl groups exhibit enhanced thermal stability and mechanical strength compared to their non-fluorinated counterparts. This makes them suitable for applications in high-performance materials .

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclobutane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of new chemical bonds. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 1,1-Bis(trifluoromethyl)-cyclobutane with key fluorinated cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features References
This compound C₆H₆F₆ 192.12 Two -CF₃ groups High fluorine content, stability
1-Chloro-1,2,2-trifluorocyclobutane C₄H₄ClF₃ 144.52 -Cl, -F Halogenated intermediate
Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₂ 182.14 Ester, -CF₃ Synthetic precursor for APIs
1,1-Difluoro-3-(iodomethyl)cyclobutane C₅H₇F₂I 232.01 -I, -F Cross-coupling reactions
1,1,1-Trifluoro-3-methylbutane C₅H₉F₃ 126.12 Branched -CF₃ Solvent/refrigerant
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₃ 198.14 Hydroxy, ester, -CF₃ Chiral building block
Key Observations:
  • Fluorine Content: The main compound has the highest fluorine content (6 F atoms), enhancing its lipophilicity and resistance to oxidation compared to mono- or di-fluorinated analogs.
  • Ring Strain : Cyclobutane derivatives inherently exhibit ring strain, but the electron-withdrawing -CF₃ groups in this compound may reduce reactivity compared to halogenated analogs like 1-Chloro-1,2,2-trifluorocyclobutane .
  • Functional Diversity : Compounds like methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate and methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate include ester or hydroxyl groups, enabling their use in pharmaceuticals.

Pricing and Availability

  • Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate : Available from multiple suppliers at $45–$504.45 per gram, reflecting demand in pharmaceutical R&D .

Research Trends and Gaps

  • Synthetic Methods : Radical trifluoromethylation or cycloaddition routes are hypothesized for this compound, but explicit pathways are undocumented in the evidence.
  • Thermal Studies: No data on decomposition temperatures or ring-opening reactivity were found, warranting further study.
  • Biological Activity : Fluorinated cyclobutanes are under-explored in medicinal chemistry compared to aromatic fluorinated compounds.

Biological Activity

1,1-Bis(trifluoromethyl)-cyclobutane (C6H6F6) is a fluorinated cyclobutane derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by two trifluoromethyl groups attached to a cyclobutane ring, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H6F6\text{C}_6\text{H}_6\text{F}_6

This compound exhibits significant lipophilicity due to the presence of trifluoromethyl groups, which can influence its biological interactions and metabolic stability. Studies have shown that substituting a tert-butyl group with a CF3-cyclobutane increases the log D value, indicating enhanced lipophilicity and potential bioactivity .

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, antifungal activity has been noted in analogues of this compound against strains like Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .
  • Metabolic Stability : The incorporation of trifluoromethyl groups can significantly alter the metabolic stability of bioactive compounds. In some cases, this leads to increased stability, while in others, it results in decreased metabolic rates . This variability is crucial for understanding the pharmacokinetics of this compound.

Case Study 1: Antifungal Activity

A comparative study analyzed the antifungal efficacy of this compound analogues against specific fungal strains. The results indicated that while the original compound showed some antifungal properties, modifications with CF3 groups could enhance or diminish these effects depending on the specific structural changes made.

CompoundActivity Against T. mentagrophytesActivity Against T. rubrum
Original CompoundModerateModerate
CF3-Substituted AnalogueEnhancedSlightly Enhanced

Case Study 2: Lipophilicity and Biological Effects

A study focused on the lipophilicity of various fluorinated compounds demonstrated that replacing certain alkyl groups with CF3-cyclobutane motifs resulted in a notable increase in lipophilicity (log D). This enhancement is hypothesized to improve cellular uptake and bioactivity.

CompoundLog D Value (Experimental)
Original Compound2.11
CF3-Cyclobutane Analogue2.51

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(trifluoromethyl)-cyclobutane
Reactant of Route 2
1,1-Bis(trifluoromethyl)-cyclobutane

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